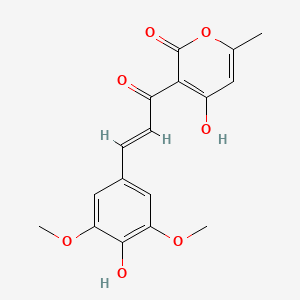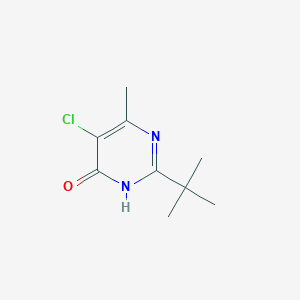
2-Tert-butyl-5-chloro-6-methyl-pyrimidin-4-OL
Descripción general
Descripción
“2-Tert-butyl-5-chloro-6-methyl-pyrimidin-4-OL” is a pyrimidine derivative . It has been extensively researched for its applications in various fields, including pharmaceuticals, food additives, and polymer synthesis.
Molecular Structure Analysis
The molecular structure of “2-Tert-butyl-5-chloro-6-methyl-pyrimidin-4-OL” consists of a pyrimidine ring with tert-butyl, chloro, and methyl substituents . The InChI code for this compound is 1S/C9H13ClN2O/c1-5-6 (10)7 (13)12-8 (11-5)9 (2,3)4/h1-4H3, (H,11,12,13) .
Physical And Chemical Properties Analysis
“2-Tert-butyl-5-chloro-6-methyl-pyrimidin-4-OL” is a white solid at room temperature . It has a molecular weight of 200.67 .
Aplicaciones Científicas De Investigación
Environmental and Toxicological Studies
Synthetic phenolic antioxidants (SPAs), including molecules structurally related to 2-Tert-butyl-5-chloro-6-methyl-pyrimidin-4-OL, have been widely used in various industrial and commercial products to prolong their shelf life. Recent studies have focused on the environmental occurrence, human exposure, and toxicity of these compounds. They have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and the use of personal care products. Toxicity studies suggest that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future research is recommended to investigate the contamination and environmental behaviors of novel high molecular weight SPAs, toxicity effects of co-exposure to several SPAs, and their effects on infants. Additionally, developing SPAs with low toxicity and low migration ability to decrease environmental pollution is suggested (Liu & Mabury, 2020).
Synthesis and Chemical Properties
The synthesis and applications of pyrimidine derivatives, such as 2-Tert-butyl-5-chloro-6-methyl-pyrimidin-4-OL, in the field of medicinal and pharmaceutical industries have been extensively reviewed. These compounds are considered key precursors due to their broader synthetic applications and bioavailability. The review covers synthetic pathways employed for the development of substituted pyrimidine derivatives through a one-pot multicomponent reaction using diversified hybrid catalysts. This includes organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. It highlights the importance of pyranopyrimidine scaffolds in medicinal chemistry and their potential for the development of lead molecules (Parmar, Vala, & Patel, 2023).
Tautomerism and Molecular Interactions
Research on tautomerism of nucleic acid bases, including studies on pyrimidine derivatives, shows the effect of molecular interactions on tautomeric equilibria. The study examines the change in tautomeric equilibria of purine and pyrimidine bases resulting from environmental interactions. It specifically compares the interaction energy between molecules of related pyrimidines, indicating the influence of such interactions on the stability of tautomeric forms. This research is crucial for understanding the biological significance of tautomerism in nucleic acids and potential implications for genetic mutation and disease (Person et al., 1989).
Safety And Hazards
Propiedades
IUPAC Name |
2-tert-butyl-5-chloro-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-5-6(10)7(13)12-8(11-5)9(2,3)4/h1-4H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGECWXPAUPEQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193371 | |
| Record name | 5-Chloro-2-(1,1-dimethylethyl)-6-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-chloro-6-methyl-pyrimidin-4-OL | |
CAS RN |
287927-88-2 | |
| Record name | 5-Chloro-2-(1,1-dimethylethyl)-6-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287927-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(1,1-dimethylethyl)-6-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



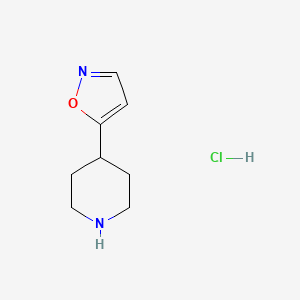
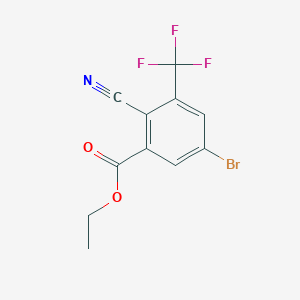
![Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate](/img/structure/B1417376.png)
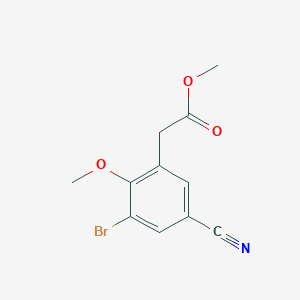
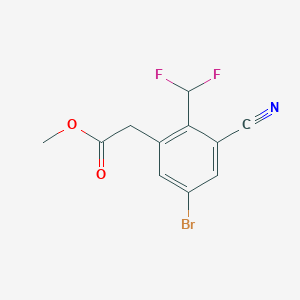
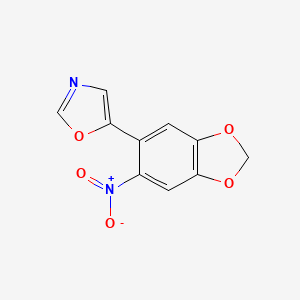
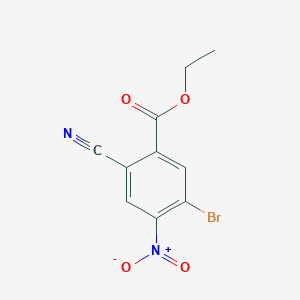
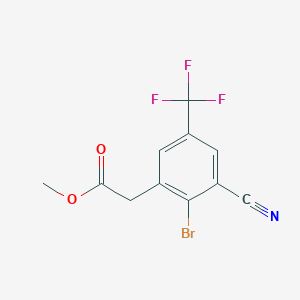
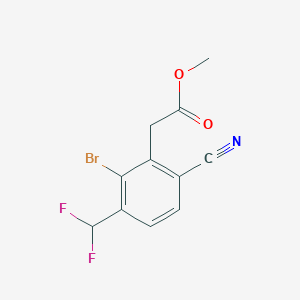
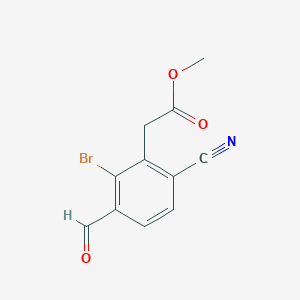
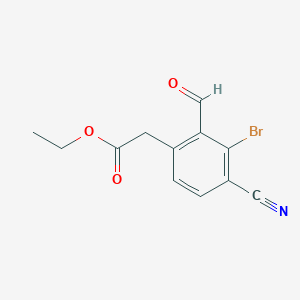
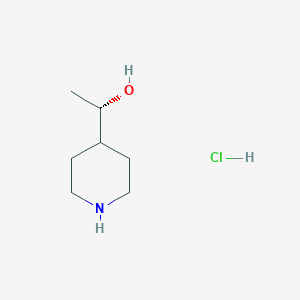
![4-hydroxy-3-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B1417394.png)
